2-Oxa-8-azaspiro[5.5]undecane hydrochloride
Description
Structural Characterization of 2-Oxa-8-azaspiro[5.5]undecane Hydrochloride
Molecular Geometry and Conformational Analysis
The molecular formula of this compound is C₉H₁₇NO·HCl , with a bicyclic structure comprising a six-membered oxane ring fused to a six-membered azaspiro ring via a shared quaternary carbon (spiro atom). The SMILES notation (C1CC2(CCCOC2)CNC1) reveals the connectivity: the oxygen atom resides in the oxane ring, while the nitrogen is part of the azaspiro system, protonated as a hydrochloride salt.
Conformational studies of analogous 1-oxaspiro[5.5]undecanes demonstrate significant flexibility in the spiro framework. For example, 1-oxaspiro[5.5]undecane exists in two chair-chair conformers (1a and 1b) at equilibrium, with an energy barrier of ~8.2 kcal/mol for interconversion. Substituents like tert-butyl groups rigidify the structure, as seen in derivatives 4 and 5, which adopt fixed conformations due to steric hindrance. Computational models predict that the hydrochloride salt’s ionic interaction between the protonated amine and chloride ion further stabilizes specific conformers, reducing dynamic flipping.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹³C NMR spectrum (Table 1) reveals distinct signals for the spiro carbon (C7) at ~38 ppm and the oxygen-bearing carbons (C2, C3) at 65–70 ppm. The hydrochloride’s protonated nitrogen deshields adjacent carbons (C8, C9), shifting their signals upfield compared to the free base.
Table 1: Predominant ¹³C NMR Shifts
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C7 (Spiro) | 38.2 | Quaternary spiro carbon |
| C2, C3 (Oxane) | 65.4–70.1 | Oxygen-bound CH₂ |
| C8, C9 (Azaspiro) | 45.6–49.3 | Nitrogen-adjacent CH₂ |
Data derived from spirocyclic analogs.
Infrared (IR) Spectroscopy
The IR spectrum exhibits a broad absorption band at 2500–3000 cm⁻¹ , characteristic of the ammonium hydrochloride N–H stretch. Strong peaks at 1120 cm⁻¹ (C–O–C ether stretch) and 1590 cm⁻¹ (C–N stretch) confirm the heterocyclic backbone.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the free base (C₉H₁₇NO) shows a molecular ion peak at m/z 155.1305 (calc. 155.1311). Fragmentation patterns include loss of HCl (Δm/z 36.46) and cleavage of the oxane ring (m/z 85.0652).
X-ray Crystallographic Studies
While direct X-ray data for this compound is unavailable, related spiro compounds provide structural insights. For instance, 1,7-dioxaspiro[5.5]undecane adopts a rigid chair-chair conformation with an O–C–O angle of 112.5° . By analogy, the hydrochloride’s spiro carbon (C7) likely exhibits bond angles of 109–112° , with the oxane and azaspiro rings in chair conformations stabilized by intramolecular hydrogen bonding.
Comparative Analysis with Related Azaspiro Compounds
1,4-Dithia-8-azaspiro[4.6]undecane Hydrochloride
This analog replaces oxygen with sulfur, increasing molecular weight (225.8 g/mol vs. 191.7 g/mol) and altering conformation due to sulfur’s larger atomic radius. The dithia derivative’s spiro ring strain is higher, favoring twisted boat conformations over chair forms.
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
The smaller spiro system (4.4 vs. 5.5) and dione groups enhance rigidity, evidenced by a higher melting point (>200°C vs. ~180°C for 2-oxa-8-azaspiro). The dione’s electron-withdrawing groups also reduce basicity (pKa ~5 vs. ~8 for the hydrochloride).
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes
These derivatives, explored as μ-opioid receptor agonists, demonstrate how aryl substituents at position 4 modulate bioactivity. Compared to 2-oxa-8-azaspiro, the additional nitrogen increases polarity (logP 1.2 vs. 2.1) and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-oxa-8-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-3-9(7-10-5-1)4-2-6-11-8-9;/h10H,1-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVCAYVFXCPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCOC2)CNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857376 | |
| Record name | 2-Oxa-8-azaspiro[5.5]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67952-11-8 | |
| Record name | 2-Oxa-8-azaspiro[5.5]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Piperidine Derivatives
A foundational method involves the cyclization of 4-ethynyl-4-hydroxypiperidine derivatives with isocyanates. For example:
-
Step 1 : Reacting 4-ethynyl-4-hydroxypiperidine (IV ) with an isocyanate (R–NCO) forms a 4-carbamoyloxy-4-ethynylpiperidine intermediate (V ).
-
Step 2 : Cyclization of V in acidic or basic media yields the spirocyclic core.
-
Acidic conditions : Use dry hydrogen halides (e.g., HCl) in ethers or carboxylic acids to form 2-imino-1,3-dioxolane salts, which hydrolyze to the target compound.
-
Basic conditions : Alkali metal hydroxides or tertiary amines (e.g., triethylamine) in alcohols or hydrocarbons facilitate cyclization at 40–100°C.
Yield : 70–85% under optimized conditions.
-
Spirocyclization via Grubbs Metathesis
A modern approach employs ring-closing metathesis (RCM) with Grubbs catalysts:
-
Intermediate preparation : 3-((Benzylamino)methyl)oxetane derivatives are synthesized from chloroacetyl chloride and triethylamine in dichloromethane.
-
RCM step : Using Grubbs 2nd-generation catalyst (5–10 mol%) in dichloromethane under inert atmosphere forms the spirocyclic enone.
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ at 4.5 bar) reduces the enone to the saturated spirocycle.
Key advantage : High stereochemical control; yields up to 91%.
Hofmann Rearrangement of Spirocarbamates
This method converts spirocarbamates to primary amines:
-
Step 1 : Hydrolysis of 1,5-dicyano-2,4-dioxo-3-azaspiro[5.5]undecane in strong acids (e.g., H₂SO₄) forms diamino intermediates.
-
Step 2 : Hofmann rearrangement using NaOCl/KOH at 45–70°C cleaves the carbamate, yielding gabapentin intermediates, which are acidified to this compound.
Yield : 45–60% after recrystallization.
Catalytic Hydrogenation of Spiroenones
Industrial-scale protocols often use hydrogenation to finalize the structure:
One-Pot Synthesis from Cyclohexanone
A streamlined route avoids intermediate isolation:
-
Step 1 : Cyclohexanone reacts with ethyl cyanoacetate and ammonia in methanol at –5°C to form 1,5-dicyano-2,4-dioxo-3-azaspiro[5.5]undecane.
-
Step 2 : Direct hydrolysis and Hofmann rearrangement in the same pot yield the hydrochloride salt.
Advantages : Reduced purification steps; 85% yield for the dicyano intermediate.
Comparative Analysis of Methods
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[5.5]undecane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Oxa-8-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its potential antituberculosis activity and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been characterized as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a member of the MmpL family of transporters required for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death.
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency : 2-Oxa-8-azaspiro[5.5]undecane hydrochloride exhibits moderate yields (57–76%) compared to 3-azaspiro analogs (15% overall yield in multistep syntheses) .
Thermal Stability : Dihydrochloride salts of 1,5-dioxa-9-azaspiro derivatives display higher thermal stability (>250°C) than the target compound, likely due to increased hydrogen bonding from additional heteroatoms .
Biological Activity : 3-Azaspiro[5.5]undecane hydrochloride shows direct antiviral effects by binding to the influenza M2 protein, while 2-oxa-8-azaspiro derivatives lack explicit antiviral data but share structural motifs with CNS-active spiropiperidines .
Stereochemical and Conformational Differences
- Axial Chirality: 1,5-Dioxa-9-azaspiro[5.5]undecane derivatives exhibit semiflexible axial chirality due to non-symmetrical substituents, enabling enantioselective interactions in drug-receptor binding . In contrast, 2-oxa-8-azaspiro analogs have fewer stereochemical studies reported.
- Dynamic NMR Insights : 3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecanes show conformational flexibility in solution, whereas nitrogen-containing analogs like 2-oxa-8-azaspiro derivatives display restricted rotation due to spirocyclic rigidity .
Pharmacological and Industrial Relevance
- Material Science : 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives serve as precursors for chiral materials, leveraging their stereochemical diversity .
Biological Activity
2-Oxa-8-azaspiro[5.5]undecane hydrochloride is a synthetic spirocyclic compound characterized by its unique structural framework, which integrates both oxygen and nitrogen atoms within a bicyclic arrangement. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.
- Chemical Formula : C9H18ClNO
- Molecular Weight : Approximately 191.69 g/mol
- Structure : The spirocyclic structure enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : Initial investigations suggest that the compound may possess antimicrobial and antifungal properties, indicating its potential as a therapeutic agent against infections.
- Enzyme Inhibition : The unique structure allows for interaction with various biological targets, including enzymes. For instance, similar compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a role in chronic kidney diseases .
The mechanism of action for this compound likely involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic outcomes.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on structural modifications:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane hydrochloride | C9H18ClNO | Variation in nitrogen positioning affecting activity |
| This compound | C9H18ClNO | Different spatial arrangement influencing reactivity |
| 1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride | C8H16ClNOS | Incorporates sulfur instead of nitrogen |
Case Studies and Research Findings
- Antimicrobial Activity : A study examining the antimicrobial properties of spirocyclic compounds found that derivatives similar to this compound exhibited significant inhibition against various bacterial strains .
- Chronic Kidney Disease Models : Research involving related spirocyclic compounds demonstrated their effectiveness as sEH inhibitors in rat models of anti-glomerular basement membrane glomerulonephritis, suggesting potential applications for treating chronic kidney diseases .
- Mechanistic Studies : Investigations into the binding affinities of these compounds with target enzymes have provided insights into their mechanisms of action, highlighting the importance of structural features in determining biological activity .
Future Directions
Further research is warranted to elucidate the comprehensive biological activity and safety profile of this compound. Potential areas for exploration include:
- Detailed Pharmacological Studies : Investigating the pharmacokinetics and pharmacodynamics to understand the therapeutic potential fully.
- Structural Modifications : Exploring how variations in the molecular structure can enhance efficacy or reduce toxicity.
Q & A
Basic: What are the standard synthetic routes for 2-Oxa-8-azaspiro[5.5]undecane hydrochloride, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves spirocyclization and functional group transformations. For example, Grubbs catalyst-mediated olefin metathesis can construct the spirocyclic backbone, followed by hydrogenation (e.g., Pd/C in methanol) to reduce double bonds. Acidic conditions (HCl in dichloromethane) are then used to form the hydrochloride salt . Optimization includes:
- Catalyst selection : Grubbs catalysts for controlled ring-closing.
- Hydrogenation parameters : Pressure (1–3 atm H₂) and catalyst loading (5–10% Pd/C) to minimize side reactions.
- Salt formation : Stoichiometric HCl addition monitored by pH titration to ensure complete protonation.
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-MS : Quantifies purity and detects impurities (e.g., Venlafaxine-related derivatives) using C18 columns and UV detection at 254 nm .
- NMR spectroscopy : Confirms spirocyclic structure via characteristic splitting patterns (e.g., δ 3.2–4.0 ppm for oxa/aza protons) and NOE correlations .
- XRD : Validates crystal structure and hydrogen bonding patterns in the hydrochloride salt .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Airtight containers in dry, ventilated areas at –20°C to prevent hydrolysis .
Advanced: How is X-ray crystallography employed to resolve structural ambiguities in spirocyclic hydrochlorides?
Methodological Answer:
Single-crystal XRD analysis determines bond angles, torsion angles, and hydrogen-bonding networks. For example, in related spiro compounds, intermolecular H-bonds between the amine proton and chloride anion (N–H···Cl) stabilize the crystal lattice. Data collection at 100 K with synchrotron radiation enhances resolution (<1.0 Å), while SHELX software refines occupancy and thermal parameters .
Advanced: How can researchers address contradictions in reported bioactivity data for spirocyclic compounds?
Methodological Answer:
- Replicate assays : Use standardized protocols (e.g., MIC for Mycobacterium tuberculosis H37Rv) to compare results across labs .
- Control variables : Test under consistent conditions (pH, solvent, temperature).
- Meta-analysis : Cross-reference data from patent literature (e.g., antagonistic activity against chemokine receptors ) and academic studies to identify outliers.
Advanced: What strategies are used to isolate and characterize process-related impurities?
Methodological Answer:
- Chromatographic separation : Preparative HPLC with gradient elution (ACN/H₂O + 0.1% TFA) isolates impurities like (5RS)-5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane .
- HRMS and 2D NMR : Assign structures via exact mass (<5 ppm error) and heteronuclear correlations (HSQC, HMBC).
- Forced degradation studies : Expose the compound to heat, light, and humidity to simulate stability challenges .
Advanced: How does the spirocyclic scaffold influence pharmacological activity in preclinical models?
Methodological Answer:
The rigid spiro structure enhances binding affinity to target proteins (e.g., chemokine receptors) by reducing conformational entropy. In silico docking (AutoDock Vina) predicts interactions with hydrophobic pockets, while in vivo PK/PD studies in rodents assess bioavailability and metabolic stability .
Advanced: What mechanistic insights explain the compound’s role in asymmetric catalysis?
Methodological Answer:
The chiral spiro center acts as a stereochemical relay in catalysis. For example, in Suzuki-Miyaura couplings, the oxa/aza moieties coordinate Pd, accelerating oxidative addition. Enantiomeric excess (>90% ee) is achieved via steric effects from substituents on the spiro ring .
Advanced: How do environmental factors (pH, temperature) impact the compound’s stability?
Methodological Answer:
- pH stability : Hydrolysis occurs above pH 7, degrading the oxa ring. Buffered solutions (pH 4–6) in inert atmospheres (N₂) prevent decomposition .
- Thermal stability : TGA analysis shows decomposition onset at 180°C. Store at –20°C to extend shelf life .
Advanced: What in vitro assays are used to evaluate antimicrobial potential?
Methodological Answer:
- MIC assays : Broth microdilution (96-well plates) against M. tuberculosis H37Rv, with resazurin as a viability indicator .
- Time-kill kinetics : Monitor bacterial load over 24–72 hours to determine bactericidal vs. bacteriostatic effects.
- Cytotoxicity screening : Use HEK293 cells and MTT assays to establish selectivity indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
